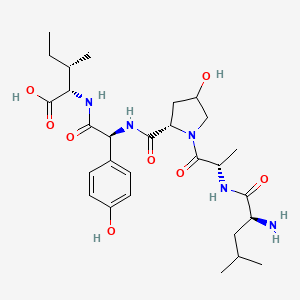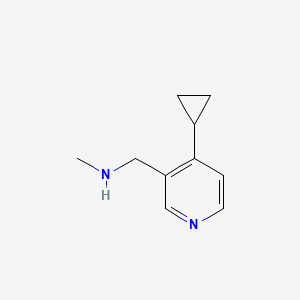
(4R,5R)-5-((R)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxolane ring and a hydroxyethyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the use of a chiral catalyst to ensure the correct stereochemistry. The hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Oxidation to Form the Aldehyde: The final step involves the selective oxidation of the primary alcohol to an aldehyde, often using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully chosen to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereochemistry due to its chiral nature.
Medicine
The compound is a key intermediate in the synthesis of certain drugs, particularly those that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde depends on its application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired products. In biological systems, its chiral nature allows it to interact with specific enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-5-((S)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound , with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
(4R,5R)-5-Methyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both the dioxolane ring and the hydroxyethyl group in (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde provides unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(4R,5R)-5-[(1R)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-5(10)7-6(4-9)11-8(2,3)12-7/h4-7,10H,1-3H3/t5-,6+,7-/m1/s1 |
Clé InChI |
WJLMQXVXCVMYJZ-DSYKOEDSSA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@@H](OC(O1)(C)C)C=O)O |
SMILES canonique |
CC(C1C(OC(O1)(C)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
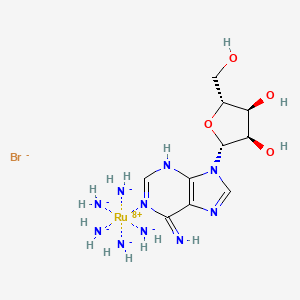
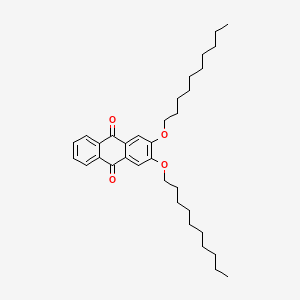
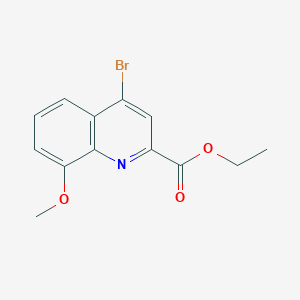

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)



